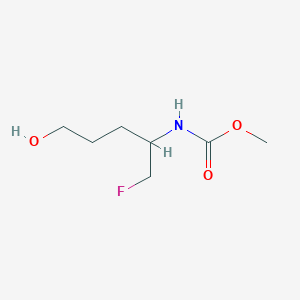

Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate

Cat. No. B055916

Key on ui cas rn:

124211-05-8

M. Wt: 179.19 g/mol

InChI Key: WKEYGEGSUZPGKA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04845267

Procedure details

Seven ml of tetrahydrofuran were placed in a dried, argon-flushed 50 ml flask equipped with a septum, an argon inlet, and a spin bar and 7.0 ml of a 1M solution of borane in tetrahydrofuran was added. Cyclohexene (1.4 ml, 13.8 mmol) was added with stirring and cooling with an ice bath. The bath was removed and the mixture allowed to warm and stir overnight during which time a white precipitate formed. A solution of 1.00 g of methyl 1-(fluoromethyl)-3-butenylcarbamate (6.20 mmol) dissolved in 2.0 ml of ether was added rapidly to the mixture with stirring. The mixture exothermed slightly and the white precipitate dissolved. After 4 hours the solution was cooled with an ice bath and 3.0 ml of 4.0N sodium hydroxide added. There was some gas evolution. Four ml of 30 percent hydrogen peroxide was added dropwise with stirring over several minutes and the mixture was allowed to warm and stir for 20 min at which time it was transferred to a separatory funnel containing 80 ml of ethyl acetate and 20 ml of water. The aqueous layer was removed and the organic layer extracted with 20 ml of aqueous sodium chloride solution. The combined aqueous layers were extracted with ethyl acetate and the organic layers were then combined, dried over magnesium sulfate, and filtered. The volatiles were then removed by evaporation under reduced pressure to obtain the title compound as a clear, viscous oil. This was purified by bulb-to-bulb distillation to obtain 0.89 g of the desired product (80 percent of theory) containing less than 2 percent of isomers and having carbon, fluorine, and proton nmr spectra consistent with the assigned structure.

Name

methyl 1-(fluoromethyl)-3-butenylcarbamate

Quantity

1 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C1CCCCC=1.[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH:11]=[CH2:12].[OH-:18].[Na+].OO>CCOCC.O.C(OCC)(=O)C.O1CCCC1>[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH2:11][CH2:12][OH:18] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1

|

Step Two

|

Name

|

methyl 1-(fluoromethyl)-3-butenylcarbamate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

FCC(CC=C)NC(OC)=O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed 50 ml flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a septum, an argon inlet, and a spin bar and 7.0 ml of a 1M solution of borane in tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir overnight during which time a white precipitate

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added rapidly to the mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the white precipitate dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 4 hours the solution was cooled with an ice bath

|

|

Duration

|

4 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring over several minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 20 min at which time it

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer extracted with 20 ml of aqueous sodium chloride solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined aqueous layers were extracted with ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were then removed by evaporation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FCC(CCCO)NC(OC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |